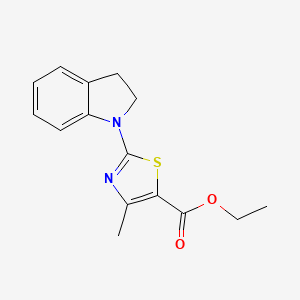
4-(3-Quinolin-8-yloxypropoxy)benzonitrile
Übersicht
Beschreibung
4-(3-Quinolin-8-yloxypropoxy)benzonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline moiety linked to a benzonitrile group through a propoxy chain. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolin-8-yloxypropoxy)benzonitrile typically involves the reaction of 8-hydroxyquinoline with 3-bromopropyl benzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 8-hydroxyquinoline attacks the bromine atom of 3-bromopropyl benzonitrile, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Quinolin-8-yloxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-[3-(8-quinolinyloxy)propoxy]benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Quinolin-8-yloxypropoxy)benzonitrile has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-(3-Quinolin-8-yloxypropoxy)benzonitrile is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-cyanophenoxy)propoxy]benzonitrile: Similar structure but with a cyanophenoxy group instead of a quinolinyloxy group.
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(3-Quinolin-8-yloxypropoxy)benzonitrile is unique due to the presence of both quinoline and benzonitrile moieties, which impart distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research.
Eigenschaften
IUPAC Name |
4-(3-quinolin-8-yloxypropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-14-15-7-9-17(10-8-15)22-12-3-13-23-18-6-1-4-16-5-2-11-21-19(16)18/h1-2,4-11H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUUQQHOHNIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![3,4-dimethyl-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4399050.png)
![4-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4399052.png)
![1-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4399055.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)
![N~1~-(2-Methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)

![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] propanoate](/img/structure/B4399077.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4399101.png)
![2-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4399122.png)
